Bis(4-methoxyphenyl)methanamine hydrochloride
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Overview
Description
Bis(4-methoxyphenyl)methanamine hydrochloride: is an organic compound with the empirical formula C15H17NO2. It is a derivative of methanamine, where two 4-methoxyphenyl groups are attached to the central nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(4-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 4-methoxybenzylamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: : In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: : Bis(4-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imine oxides.
Reduction: It can be reduced to form intermediate bis(4-methoxyphenyl)-hydroxylamine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone imine oxides.
Reduction: Bis(4-methoxyphenyl)-hydroxylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Bis(4-methoxyphenyl)methanamine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: : In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: A primary amine with similar structural features but lacking the bis(4-methoxyphenyl) substitution.
N-(4-Methoxyphenyl)-3-phenyl-1,3-thiazol-2-ylidene methanamine: A compound with a thiazole ring, offering different reactivity and applications.
Bis(4-methoxyphenyl)-oxoammonium cation: An oxidized form with distinct chemical properties.
Uniqueness: : Bis(4-methoxyphenyl)methanamine hydrochloride is unique due to its dual 4-methoxyphenyl substitution, which imparts specific electronic and steric properties. These properties make it particularly useful in synthetic chemistry and medicinal research, where precise control over molecular interactions is required .
Properties
IUPAC Name |
bis(4-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12;/h3-10,15H,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYJSDIFRBOLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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